REACTION_CXSMILES
|
Br[CH:2]1[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH:3]1Br.[I-].[Na+]>CC(C)=O>[O:4]1[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[O:7][CH:2]=[CH:3]1 |f:1.2|
|
Name
|
|
Quantity
|
359.9 mmol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the solution is then stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a mixture of water/ethyl acetate (100 ml/200 ml)
|
Type
|
WASH
|
Details
|
The organic phase is then washed with 20% aqueous sodium thiosulphate solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography over silica gel (petroleum ether/ethyl acetate: 95/5)
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |